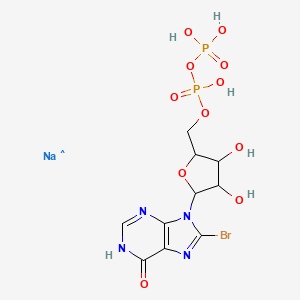
Silicon tetraboride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicon tetraboride is a lightweight ceramic compound formed between silicon and boron. It is known for its high hardness and thermal stability, making it a valuable material in various industrial applications. The compound is typically black and crystalline, with a density of approximately 2.52 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silicon tetraboride can be synthesized directly from its elemental components, silicon and boron. The reaction typically involves heating these elements together in a high-temperature environment. The tetraboride was first synthesized in 1960 by three independent groups .
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of silicon and boron in a furnace. The process requires precise control of temperature and reaction conditions to ensure the formation of the desired compound. The resulting product is then purified to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Silicon tetraboride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. When heated in air or oxygen, it becomes superficially oxidized. It is also attacked by boiling sulfuric acid and by halogens such as fluorine, chlorine, and bromine at high temperatures .
Common Reagents and Conditions:
Oxidation: Occurs when this compound is heated in the presence of oxygen.
Reduction: Can be achieved using reducing agents like hydrogen.
Substitution: Involves the replacement of silicon or boron atoms with other elements under specific conditions.
Major Products Formed:
Oxidation: Forms silicon dioxide and boron oxide.
Reduction: Produces elemental silicon and boron.
Substitution: Results in various substituted borides and silicides.
Wissenschaftliche Forschungsanwendungen
Silicon tetraboride has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology and Medicine: Investigated for its potential use in biomedical devices due to its biocompatibility and hardness.
Industry: Employed in the production of high-temperature ceramics, cutting tools, and wear-resistant coatings. .
Wirkmechanismus
The mechanism by which silicon tetraboride exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for protective coatings and cutting tools. The compound’s ability to withstand high temperatures and resist oxidation is due to the strong covalent bonds between silicon and boron atoms .
Vergleich Mit ähnlichen Verbindungen
- Silicon triboride (SiB₃)
- Silicon hexaboride (SiB₆)
- Boron carbide (B₄C)
- Boron phosphide (B₆P)
- Boron oxide (B₆O)
Comparison: Silicon tetraboride is unique among these compounds due to its specific stoichiometry and crystal structure. It is isomorphous to boron carbide, boron phosphide, and boron oxide, but it is metastable with respect to silicon hexaboride. This means that while it shares some structural similarities with these compounds, it has distinct properties that make it suitable for specific applications, such as its use in high-temperature environments and its electrical conductivity .
Eigenschaften
Molekularformel |
B4Si |
|---|---|
Molekulargewicht |
71.3 g/mol |
IUPAC-Name |
1-sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene |
InChI |
InChI=1S/B4Si/c1-2-4-5-3-1 |
InChI-Schlüssel |
ICTBYMXYRGXSHS-UHFFFAOYSA-N |
Kanonische SMILES |
B1=BB=[Si]=B1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)






![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)

